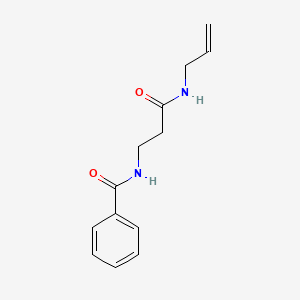![molecular formula C17H16N2O2 B7471378 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a chemical compound that belongs to the family of quinazolinone derivatives. It has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as arthritis, Alzheimer's disease, and diabetes.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood. However, it has been suggested that it may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes involved in cell proliferation. Its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to reduce inflammation and oxidative stress in animal models of arthritis and Alzheimer's disease. However, further research is needed to fully elucidate its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one in lab experiments is its potential therapeutic applications, particularly in cancer research. It is also relatively easy to synthesize and has low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another direction is to investigate its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one involves the reaction of 2-methoxybenzylamine with 2-(chloromethyl)benzonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then cyclized with formic acid to yield the final product.
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-14-8-4-5-9-15(14)18-17(20)19(12)11-13-7-3-6-10-16(13)21-2/h3-10H,1,11H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFYXDQWKZZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=C)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)



![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
